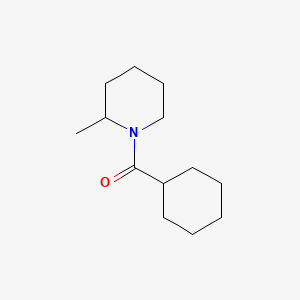![molecular formula C11H9N5 B11039864 8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine](/img/structure/B11039864.png)
8-Methyl-6-phenyltetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the pyridazine family. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties make them attractive for various applications in molecular recognition and drug discovery .
Méthodes De Préparation
The synthesis of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of hydrazine derivatives with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. Its high dipole moment and hydrogen-bonding capacity enable it to bind to enzymes and receptors, modulating their activity . This interaction can influence various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of 8-METHYL-6-PHENYL[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZINE.
Propriétés
Formule moléculaire |
C11H9N5 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
8-methyl-6-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)13-16-11(8)12-14-15-16/h2-7H,1H3 |
Clé InChI |
YFSLMBOHTJZJCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN2C1=NN=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11039791.png)

![11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11039803.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11039804.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B11039808.png)
![N-{2-[(1,3-benzodioxol-5-ylmethyl){2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}benzamide](/img/structure/B11039810.png)
![5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11039811.png)
![4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11039818.png)
![(1S,5R)-N-(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboximidamide](/img/structure/B11039843.png)
![1-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]ethanone](/img/structure/B11039845.png)
![Methyl 2-[4-(1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11039853.png)

![4-(2-chlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11039866.png)
